6-(4-benzylpiperidin-1-yl)-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-benzylpiperidin-1-yl)-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a benzylpiperidine moiety, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylpiperidine moiety: This step involves the nucleophilic substitution reaction of a suitable benzylpiperidine derivative with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the phenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidin-1-yl)-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-benzylpiperidin-1-yl)-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe for studying receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may act as an inhibitor or activator of specific signaling pathways, depending on its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-benzylpiperidin-1-yl)-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- This compound
Uniqueness
The uniqueness of This compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazolo[3,4-d]pyrimidine core with a benzylpiperidine moiety and a phenyl group makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C30H30N6 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C30H30N6/c1-22-10-8-9-15-27(22)32-28-26-21-31-36(25-13-6-3-7-14-25)29(26)34-30(33-28)35-18-16-24(17-19-35)20-23-11-4-2-5-12-23/h2-15,21,24H,16-20H2,1H3,(H,32,33,34) |
InChI Key |
XZFQLAOQTPLJED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.